![molecular formula C20H21N5O3 B5104344 N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B5104344.png)
N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide, also known as MPF, is a novel small molecule that has been extensively studied for its potential applications in various fields of research. MPF is a member of the pyrazolone family of compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The exact mechanism of action of N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have antitumor activity in various cancer cell lines. N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied for its potential applications in various fields of research, making it a well-characterized compound. However, there are also some limitations to the use of N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide. Another area of research is the investigation of the potential use of N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide as a diagnostic tool for various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the antitumor activity of N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide could be further investigated for its potential use in cancer therapy. Finally, the development of more effective formulations of N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide with improved solubility and bioavailability could be explored for its potential use in vivo.
Synthesemethoden
The synthesis of N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide involves the reaction of 4-methyl-1-piperazinecarboxylic acid with 1-phenyl-3-methyl-5-pyrazolone in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with furfurylamine to produce N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide. The purity and yield of N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide has also been shown to have antitumor activity, making it a potential candidate for cancer therapy. In addition, N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide has been studied for its potential use as a diagnostic tool for various diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-23-9-11-24(12-10-23)20(27)16-14-21-25(15-6-3-2-4-7-15)18(16)22-19(26)17-8-5-13-28-17/h2-8,13-14H,9-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGMQGUVSLGNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5104265.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5104272.png)
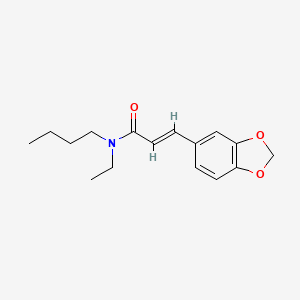
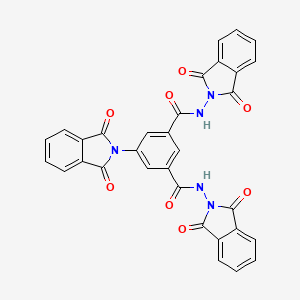
amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)
![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5104312.png)
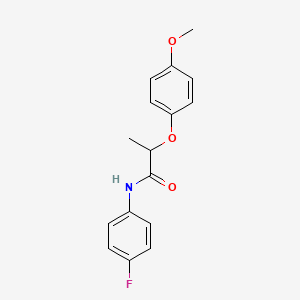
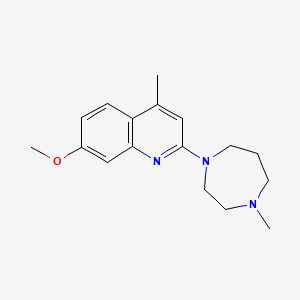

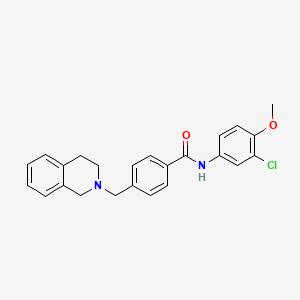
![2-(2-furyl)-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-oxoacetamide](/img/structure/B5104343.png)